REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[F:7][C:8]1[CH:16]=[CH:15][C:11]([CH2:12][C:13]#[N:14])=[CH:10][CH:9]=1.Cl[C:18]1[CH:25]=[CH:24][CH:23]=[CH:22][C:19]=1[C:20]#[N:21]>CN(C)C=O>[C:20]([C:19]1[CH:22]=[CH:23][CH:24]=[CH:25][C:18]=1[CH:12]([C:13]#[N:14])[C:11]1[CH:15]=[CH:16][C:8]([F:7])=[CH:9][CH:10]=1)#[N:21] |f:0.1|
|
Name
|
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
401.4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CC#N)C=C1
|
Name
|
|
Quantity
|
429.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is subsequently stirred for one hour at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining an internal temperature between 25° C. and 30° C. (ice bath)
|
Type
|
CUSTOM
|
Details
|
quenched with dilute hydrochloric acid
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C(C2=CC=C(C=C2)F)C#N)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |